molecular formula C15H13ClN2O3 B5528962 N-(3-chloro-4-methylphenyl)-2-methyl-3-nitrobenzamide

N-(3-chloro-4-methylphenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B5528962
M. Wt: 304.73 g/mol
InChI Key: HSXRKXCZGRXMBR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and methyl group on the phenyl ring, and a nitro group on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-methyl-3-nitrobenzamide can be achieved through a multi-step process. One common method involves the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in the presence of acetic acid as a solvent. This reaction yields the desired compound with good purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.

  • Acidic Conditions : Hydrochloric acid cleaves the amide to form 2-methyl-3-nitrobenzoic acid and 3-chloro-4-methylaniline.

  • Basic Conditions : Sodium hydroxide hydrolyzes the amide to produce the sodium salt of the carboxylic acid and the corresponding amine.

Reduction of the Nitro Group

The nitro group (-NO₂) is reduced to an amine (-NH₂) using reagents like hydrogen gas (Pd/C catalyst) or tin(II) chloride in HCl .

  • Product : N-(3-chloro-4-methylphenyl)-2-methyl-3-aminobenzamide.

  • Mechanism : The nitro group undergoes stepwise reduction via nitroso and hydroxylamine intermediates.

Substitution Reactions on the Chlorophenyl Ring

The chlorine atom on the 3-chloro-4-methylphenyl group participates in nucleophilic aromatic substitution (SNAr) under alkaline conditions.

  • Reagents : Amines, thiophenols, or hydroxide ions.

  • Products : Derivatives with substituted groups (e.g., -NH₂, -SH, -OH) replacing Cl.

  • Conditions : Elevated temperatures, polar aprotic solvents (e.g., DMF).

Nucleophilic Acyl Substitution

The electron-deficient acyl group (C=O) reacts with nucleophiles like alcohols or amines to form esters or amides .

  • Reaction : Attack of the acyl oxygen by nucleophiles (e.g., methanol, isopropanol) under basic conditions.

  • Products : Mixed anhydrides or alternative amides, depending on the nucleophile.

Fragmentation and Stability

Under mass spectrometry (MS), the compound undergoes fragmentation via two pathways:

  • Amide bond cleavage : Produces ions like the (4-nitrobenzylidyne)oxonium cation (m/z 150).

  • Sigma bond cleavage : Generates ions such as the 2-(3-chlorophenyl)ethan-1-ylium cation (m/z 139) .

Comparison of Reaction Conditions and Products

Reaction Type Conditions Products
Amide Hydrolysis HCl (acidic) or NaOH (basic)2-methyl-3-nitrobenzoic acid + 3-chloro-4-methylaniline
Nitro Reduction H₂/Pd-C or SnCl₂/HClN-(3-chloro-4-methylphenyl)-2-methyl-3-aminobenzamide
SNAr Substitution Alkaline conditions, polar aprotic solventSubstituted derivatives (e.g., -NH₂, -SH) replacing Cl on phenyl ring
Nucleophilic Acyl Sub. ROH/amine + baseMixed esters/amides (e.g., methyl ester if methanol is used)

Spectroscopic Characterization

The compound is typically analyzed using:

  • IR : Absorption bands for amide (C=O: ~1685 cm⁻¹) and nitro (NO₂: ~1527 cm⁻¹) .

  • ¹H-NMR : Peaks for methyl groups (δ ~2.44 ppm), aromatic protons, and amide NH (δ ~8.5–9.5 ppm) .

  • MS : Fragment ions at m/z 150, 139, and 103, indicative of nitro group cleavage .

Limitations and Future Research

  • Data gaps : Direct experimental data for this specific compound is sparse; extrapolation relies on analogous structures .

  • Toxicity : Requires in-depth studies to assess bioavailability and metabolic pathways .

Scientific Research Applications

Chemical Synthesis Applications

N-(3-chloro-4-methylphenyl)-2-methyl-3-nitrobenzamide serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Building Block for Complex Molecules : It is utilized in the synthesis of more complex organic compounds, contributing to the development of new materials and chemical processes.
  • Chemical Reactions : The compound can undergo reduction to convert the nitro group into an amine, yielding N-(3-chloro-4-methylphenyl)-2-methyl-3-aminobenzamide. Additionally, substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.

Biological Applications

Recent studies have investigated the biological properties of this compound, highlighting its potential as an antibacterial and antifungal agent:

  • Antibacterial and Antifungal Activity : Research indicates that this compound exhibits significant activity against various bacterial and fungal strains, making it a candidate for further development as a therapeutic agent.
  • Mechanism of Action : The mechanism involves the reduction of the nitro group to form reactive intermediates that interact with cellular components, potentially inhibiting key enzymes or disrupting cellular processes.

Medicinal Applications

The compound is being explored for its therapeutic effects in the treatment of specific cancers and infectious diseases:

  • Cancer Treatment : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cells, warranting further investigation into its use as an anticancer agent.
  • Infectious Diseases : Its efficacy against pathogens could position it as a valuable asset in developing new treatments for infectious diseases.

Industrial Applications

In addition to its research applications, this compound is also considered for industrial uses:

  • Chemical Intermediates : The compound can serve as an intermediate in the production of herbicides and other agrochemicals, contributing to agricultural applications .
  • Material Development : It is being evaluated for its role in creating new materials, including adhesives and foams .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

StudyFocusFindings
Structural InvestigationAnalyzed the compound's structure using Hirshfeld surface analysis, revealing insights into its interactions at the molecular level.
Biological ActivityDemonstrated significant antibacterial properties against specific strains, indicating potential for therapeutic use.
Industrial UseExplored its application as a chemical intermediate in herbicide production, showing promising results in efficacy tests.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, ultimately exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-4-methylphenyl)-2-methylpentanamide

Uniqueness

N-(3-chloro-4-methylphenyl)-2-methyl-3-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical and biological properties.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-methyl-3-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12ClN3O3\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}_{3}\text{O}_{3}

This compound features a chloro substituent on the aromatic ring, a nitro group, and an amide functional group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes related to bacterial cell wall synthesis or metabolic processes in cancer cells.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with essential cellular processes .

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity. The Minimum Inhibitory Concentrations (MICs) for various bacterial strains are summarized in the following table:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Enterococcus faecalis32

These results suggest that the compound is particularly effective against Staphylococcus aureus and Enterococcus faecalis, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Studies indicate that it may induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells .
  • Induction of Apoptosis : Mechanistic studies reveal that the compound activates caspase pathways, promoting programmed cell death in tumor cells .

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against these cells .
  • Animal Models : In vivo studies using murine models have shown promising results in reducing tumor size when treated with this compound, suggesting its potential for therapeutic use in oncology .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-9-6-7-11(8-13(9)16)17-15(19)12-4-3-5-14(10(12)2)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXRKXCZGRXMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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